

# (Rac)-AZD8186 in Combination with Chemotherapy: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B612112

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**(Rac)-AZD8186**, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms  $\beta$  and  $\delta$ , has demonstrated significant anti-tumor activity, particularly in cancers with loss of the tumor suppressor PTEN.<sup>[1][2][3][4][5]</sup> This guide provides a comprehensive overview of the efficacy of **(Rac)-AZD8186** when combined with various chemotherapy agents, supported by preclinical and clinical data.

The primary rationale for these combination therapies lies in the central role of the PI3K/AKT/mTOR signaling pathway in promoting tumor cell survival, proliferation, and resistance to chemotherapy.<sup>[6]</sup> By inhibiting PI3K $\beta$ , AZD8186 can disrupt this pathway, especially in PTEN-deficient tumors which are highly dependent on PI3K $\beta$  signaling.<sup>[1][2][3][4][5]</sup>

## Efficacy in Combination with Taxanes (Docetaxel and Paclitaxel)

Preclinical studies have shown that combining AZD8186 with taxanes like docetaxel and paclitaxel leads to enhanced anti-tumor effects in various cancer models, including triple-negative breast cancer (TNBC) and prostate cancer.<sup>[1][2][3][4][5]</sup>

### Key Findings:

- **Synergistic Growth Inhibition:** In vitro studies on TNBC cell lines with PTEN loss (MDA-MB-436, MDA-MB-468, and Sum-159) revealed marked synergistic effects when AZD8186 was combined with paclitaxel, with combination index (CI) values often below 0.5.<sup>[6]</sup>

- **Increased Apoptosis:** The combination of AZD8186 and paclitaxel significantly increased apoptosis in PTEN-loss TNBC cell lines compared to either drug alone. For instance, in MDA-MB-468 cells, the combination induced 33% apoptotic cells compared to about 10% with single-drug treatments.[\[6\]](#)[\[7\]](#)
- **Enhanced In Vivo Tumor Control:** In xenograft models of PTEN-null TNBC and prostate cancer, the combination of AZD8186 and docetaxel resulted in greater tumor growth inhibition compared to monotherapy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) While AZD8186 as a single agent showed limited in vivo efficacy, its combination with paclitaxel significantly enhanced anti-tumor activity in MDA-MB-436 and MDA-MB-468 xenografts.[\[7\]](#)
- **Clinical Trial:** A phase Ib/II study evaluated the combination of AZD8186 and paclitaxel in patients with advanced gastric cancer. While the combination was well-tolerated, it demonstrated limited clinical efficacy in this patient population.[\[8\]](#)[\[9\]](#) Another clinical trial is investigating the combination of AZD8186 and docetaxel in patients with advanced solid tumors harboring PTEN or PIK3CB mutations.[\[10\]](#)

#### Quantitative Data Summary: In Vitro Synergy of AZD8186 and Paclitaxel in TNBC Cell Lines

Cell Line	PTEN Status	Combination Index (CI) with Paclitaxel
MDA-MB-436	Loss	~0.5 (Synergism) <a href="#">[6]</a>
MDA-MB-468	Loss	<0.5 (Marked Synergism) <a href="#">[6]</a>
Sum-159	Loss	~0.5 (Synergism) <a href="#">[6]</a>
MFM-223	Wild-Type	~0.8 (Moderate Synergism) <a href="#">[6]</a>

#### Quantitative Data Summary: In Vivo Tumor Growth Inhibition in PTEN-Null Models

Cancer Model	Treatment	Tumor Growth Inhibition
HCC70 (TNBC)	AZD8186 (25 mg/kg)	62% <a href="#">[2]</a>
HCC70 (TNBC)	AZD8186 (50 mg/kg)	85% <a href="#">[2]</a>
MDA-MB-468 (TNBC)	AZD8186 (25 mg/kg)	47% <a href="#">[2]</a>
MDA-MB-468 (TNBC)	AZD8186 (50 mg/kg)	76% <a href="#">[2]</a>

## Efficacy in Combination with Other Chemotherapy Agents

The synergistic effects of AZD8186 have also been explored with other chemotherapy drugs.

Key Findings:

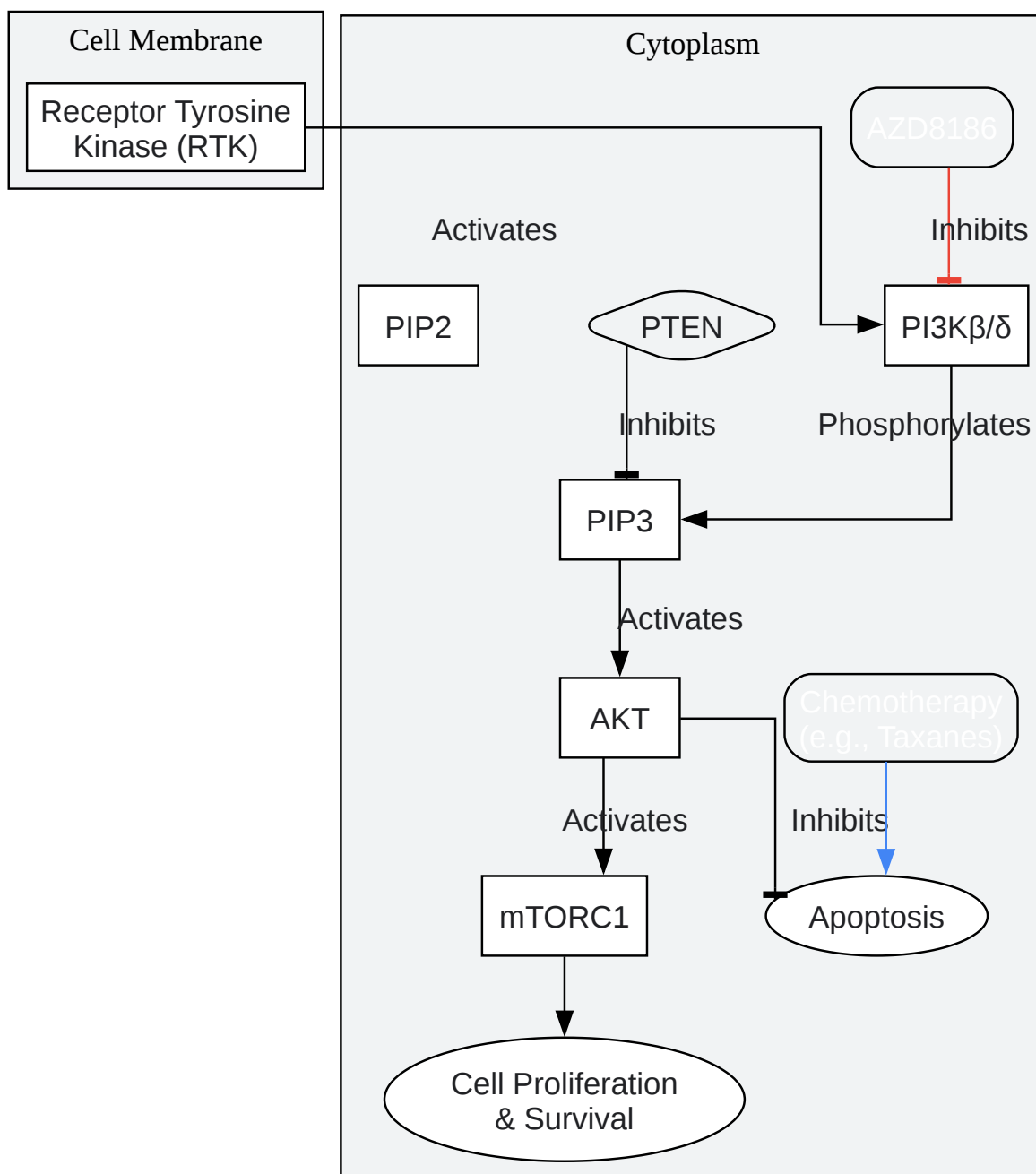
- Eribulin and Carboplatin: In TNBC cell lines with PTEN loss, AZD8186 in combination with eribulin or carboplatin also produced marked synergistic effects on the inhibition of cell proliferation.[\[6\]](#)

Quantitative Data Summary: In Vitro Synergy of AZD8186 with Eribulin and Carboplatin in TNBC Cell Lines

Cell Line	PTEN Status	Combination Index (CI) with Eribulin	Combination Index (CI) with Carboplatin
MDA-MB-436	Loss	Synergism <a href="#">[6]</a>	Synergism <a href="#">[6]</a>
MDA-MB-468	Loss	Synergism <a href="#">[6]</a>	Synergism <a href="#">[6]</a>
Sum-159	Loss	Synergism <a href="#">[6]</a>	Synergism <a href="#">[6]</a>
MFM-223	Wild-Type	Moderate Synergism <a href="#">[6]</a>	Moderate Synergism <a href="#">[6]</a>

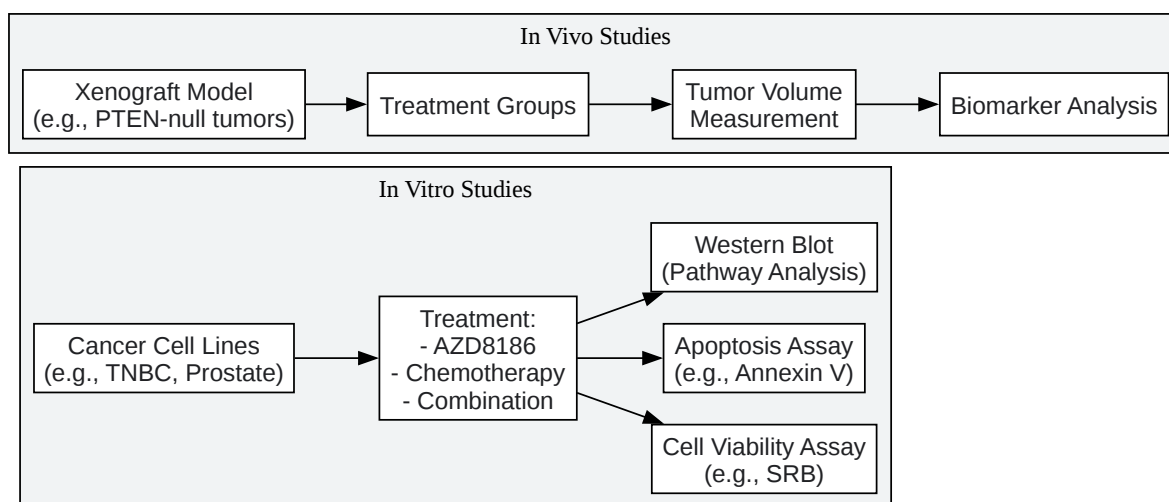
## Signaling Pathways and Experimental Workflows

The combination of AZD8186 with chemotherapy agents impacts key cellular signaling pathways, primarily the PI3K/AKT/mTOR pathway.



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Caption: Simplified PI3K/AKT signaling pathway and points of intervention by AZD8186 and chemotherapy.



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Caption: General experimental workflow for evaluating AZD8186 combination therapy.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

### Cell Viability Assay (Sulforhodamine B - SRB Assay)[6]

- **Cell Seeding:** Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
- **Drug Treatment:** Cells are treated with a range of concentrations of AZD8186, the chemotherapy agent, or the combination of both for 72 hours.
- **Fixation:** After incubation, cells are fixed with trichloroacetic acid (TCA).

- **Staining:** The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
- **Washing:** Unbound dye is removed by washing with 1% acetic acid.
- **Solubilization:** The protein-bound dye is solubilized with a 10 mM Tris base solution.
- **Measurement:** The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the control (untreated) cells. The combination index (CI) is calculated using the Chou-Talalay method to determine synergy ( $CI < 0.8$ ), additivity ( $0.8-1.2$ ), or antagonism ( $>1.2$ ).[\[6\]](#)

#### Apoptosis Assay (Annexin V Staining)[\[6\]](#)

- **Cell Treatment:** Cells are treated with AZD8186, the chemotherapy agent, or the combination for a specified period (e.g., 72 hours).
- **Cell Collection:** Both floating and attached cells are collected.
- **Staining:** Cells are washed and then stained with Annexin V (conjugated to a fluorescent dye like FITC) and a viability dye (like Propidium Iodide - PI) according to the manufacturer's protocol.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry.
- **Data Analysis:** The percentage of apoptotic cells (Annexin V positive) is determined from the total cell population.

#### In Vivo Xenograft Studies[\[2\]](#)

- **Tumor Implantation:** Human cancer cells (e.g., HCC70, MDA-MB-468, PC3) are subcutaneously injected into immunocompromised mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.

- **Treatment Groups:** Mice are randomized into different treatment groups: vehicle control, AZD8186 alone, chemotherapy agent alone, and the combination of AZD8186 and the chemotherapy agent.
- **Drug Administration:** Drugs are administered according to a predetermined schedule and dosage. For example, AZD8186 might be given orally twice a day, and docetaxel administered intravenously.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice a week) using calipers.
- **Biomarker Analysis:** At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blotting or immunohistochemistry for pAKT).
- **Data Analysis:** Tumor growth curves are plotted, and statistical analysis is performed to compare the efficacy of the different treatment regimens.

#### Western Blotting for Pathway Analysis[2][5]

- **Protein Extraction:** Cells or tumor tissues are lysed to extract total protein.
- **Protein Quantification:** The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., pAKT, total AKT, pS6, etc.).

- Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
- Analysis: The intensity of the bands is quantified to determine the levels of protein expression and phosphorylation.

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- To cite this document: BenchChem. [(Rac)-AZD8186 in Combination with Chemotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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